Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate
Description
Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate (CAS: 85716-86-5) is a thiophene derivative characterized by a phenyl group at the 5-position, an isothiocyanato (-NCS) group at the 2-position, and a methyl ester (-COOCH₃) at the 3-position of the thiophene ring . Its molecular formula is C₁₃H₉NO₂S₂, with a molecular weight of 275.35 g/mol . Notably, commercial availability of this compound is listed as discontinued, limiting its current use in research or industrial applications .
Properties
IUPAC Name |
methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S2/c1-16-13(15)10-7-11(18-12(10)14-8-17)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSDRHIJAFAUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate typically involves the reaction of 2-amino-5-phenylthiophene-3-carboxylate with thiophosgene under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the isothiocyanate group . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include thiophosgene, amines, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate involves its reactivity with nucleophiles, particularly amines, to form thiourea derivatives. This reactivity is due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles. The compound can also interact with proteins and other biomolecules, making it useful in proteomics research .
Comparison with Similar Compounds
Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate
Molecular Formula: C₁₄H₁₁NO₂S₂ Molecular Weight: 289.38 g/mol Key Difference: Replacement of the methyl ester (-COOCH₃) with an ethyl ester (-COOCH₂CH₃) increases molecular weight by ~14 g/mol. This substitution likely enhances lipophilicity, which could improve membrane permeability in biological systems. However, the ethyl group may reduce crystallinity compared to the methyl analog, affecting solubility in polar solvents .
Amino-Substituted Thiophene Derivatives
Example: 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Molecular Formula: C₁₄H₁₅NO₂S Key Difference: The isothiocyanato (-NCS) group in the target compound is replaced by an amino (-NH₂) group. Amino derivatives exhibit distinct reactivity, such as participation in diazotization or Schiff base formation.
Methyl Esters of Diterpenoid Acids
Examples : Sandaracopimaric acid methyl ester, Communic acid methyl ester
Key Difference : While structurally unrelated to thiophenes, these diterpene methyl esters share the methyl ester functionality. Their gas chromatography (GC) profiles (e.g., retention times, volatility) provide indirect insights into how ester groups influence physical properties. Methyl esters generally exhibit higher volatility than free acids, facilitating analytical separation .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features an isothiocyanate functional group attached to a thiophene ring. The molecular formula is , with a molecular weight of approximately 289.37 g/mol. The presence of the isothiocyanate group is crucial for its biological activity, as it allows for interactions with various biological molecules.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Isothiocyanates are known to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This compound has been shown to activate these pathways, leading to cell death in various cancer cell lines.
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. For instance, it has been reported to inhibit certain enzymes involved in cancer progression and metastasis.
Biological Activity Summary
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells; inhibits tumor growth. |
| Enzyme Interaction | Modulates enzyme activity through covalent bonding with nucleophiles. |
| Cellular Signaling Modulation | Alters calcium signaling pathways by interacting with metabotropic glutamate receptors. |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value indicating effective inhibition of cell growth at low concentrations (around 10 µM) in breast cancer cells.
- Mechanistic Insights : Research has shown that the compound's interaction with the metabotropic glutamate receptor leads to increased intracellular calcium levels, which can enhance apoptotic signaling pathways . This mechanism highlights its potential as a therapeutic agent targeting specific signaling pathways involved in cancer.
- Comparative Analysis : A comparative study involving structurally similar compounds revealed that this compound exhibited superior anticancer properties compared to other derivatives lacking the isothiocyanate group.
Q & A
(Basic) What synthetic methodologies are most effective for preparing Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via functionalization of thiophene precursors. A common approach involves introducing the isothiocyanato group using thiophosgene or its derivatives under controlled conditions. For example, the Gewald reaction—a two-step condensation of ketones, sulfur, and cyanoacetates—can generate aminothiophene intermediates, which are further modified . Optimization includes solvent selection (e.g., acetonitrile or DMF), temperature control (0–60°C), and catalysts like triethylamine to enhance yield and purity. Reaction monitoring via TLC or HPLC ensures intermediate stability .
(Basic) What analytical techniques are essential for structural elucidation and purity assessment of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and electronic environments (e.g., phenyl ring deshielding at δ 7.2–7.6 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., S–C bond distances ~1.70–1.75 Å) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 291.05) .
- IR spectroscopy : Isothiocyanato group identification via ν(N=C=S) at 2050–2100 cm .
(Advanced) How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?
Disorder in the phenyl or isothiocyanato groups is addressed using SHELXL’s PART and SUMP instructions to model partial occupancy . For twinning, the Hooft parameter in SHELXL refines twin laws (e.g., twin matrix [-1 0 0 / 0 -1 0 / 0 0 -1]) and improves R-factor convergence. Hydrogen-bonding patterns, analyzed via graph-set notation (e.g., motifs), validate packing arrangements .
(Advanced) What strategies mitigate the reactivity of the isothiocyanato group during synthetic and storage protocols?
- Synthesis : Use anhydrous solvents (e.g., THF) and inert atmospheres (N/Ar) to prevent hydrolysis.
- Storage : Lyophilization and storage at -20°C in amber vials reduce thermal/photo-degradation.
- Handling : Avoid protic solvents (e.g., water, alcohols) to prevent nucleophilic attack on the N=C=S group .
(Advanced) How can computational modeling predict the compound’s reactivity in click chemistry or biological target interactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions (e.g., with azides).
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with cysteine proteases, leveraging the isothiocyanato group’s affinity for thiols .
- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
(Basic) What are the common degradation pathways, and how are they monitored?
Degradation via hydrolysis of the isothiocyanato group yields thiourea derivatives. Accelerated stability studies (40°C/75% RH) with HPLC-PDA detect degradation products. Mass fragmentation patterns (e.g., loss of –NCS at m/z 58) confirm pathways .
(Advanced) How can structure-activity relationship (SAR) studies optimize bioactivity in thiophene derivatives?
- Substituent variation : Replace the phenyl group with electron-withdrawing groups (e.g., –NO) to enhance electrophilicity.
- Isosteric replacement : Swap the ester (–COOCH) with amides to improve membrane permeability.
- Biological assays : Measure IC against kinases or proteases using fluorescence polarization or SPR .
(Advanced) What experimental and computational approaches validate hydrogen-bonding networks in crystalline forms?
- X-ray charge density analysis : Multipole refinement in SHELXL quantifies electron density around S and O atoms.
- Hirshfeld surfaces : CrystalExplorer visualizes intermolecular contacts (e.g., S···O interactions < 3.5 Å).
- Quantum Topology (QTAIM) : Identifies bond critical points between thiophene S and acceptor atoms .
(Basic) How is the compound’s purity assessed for pharmacological studies?
- HPLC-DAD : Reverse-phase C18 columns (ACN:HO gradient) with λ = 254 nm; purity >98% required.
- Elemental analysis : C, H, N, S content within ±0.4% of theoretical values.
- Karl Fischer titration : Moisture content <0.1% to prevent hydrolysis .
(Advanced) What role does the thiophene ring’s aromaticity play in electronic properties and reactivity?
- NICS calculations : Nucleus-Independent Chemical Shift (NICS(1)) values (~-8 ppm) confirm aromaticity, influencing conjugation with the isothiocyanato group.
- Electrochemical studies : Cyclic voltammetry reveals oxidation potentials (e.g., E ~1.2 V vs. Ag/AgCl) linked to electron-rich thiophene rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
